ClC1=C(NC(C)=O)C=CC(I)=C1
. The InChI code for this compound is 1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
.
The synthesis of N-(2-Chloro-4-iodophenyl)acetamide typically involves the reaction of 2-chloro-4-iodoaniline with acetic anhydride. This reaction is generally performed under controlled conditions to optimize yield and purity.
The molecular structure of N-(2-Chloro-4-iodophenyl)acetamide consists of a phenyl ring substituted with chlorine and iodine atoms at the para and ortho positions, respectively, along with an acetamide group.
The compound exhibits a planar structure typical of aromatic compounds, allowing for potential interactions in biological systems .
N-(2-Chloro-4-iodophenyl)acetamide participates in various chemical reactions due to its functional groups.
The reactions can lead to a variety of products based on the substituents introduced during substitution or the extent of oxidation/reduction performed.
N-(2-Chloro-4-iodophenyl)acetamide exhibits biological activities through its interaction with specific enzymes or proteins.
The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes. This binding prevents substrate access, thereby inhibiting enzymatic activity which can lead to effects such as anti-inflammatory or anticancer activities. The specific pathways influenced depend on the biological context in which the compound is applied .
N-(2-Chloro-4-iodophenyl)acetamide possesses several notable physical and chemical properties:
N-(2-Chloro-4-iodophenyl)acetamide has diverse applications across multiple scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1